molecular formula C11H16FNO2 B15276912 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B15276912
M. Wt: 213.25 g/mol
InChI Key: NZGJACNDEZXJNY-UHFFFAOYSA-N
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Description

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound that features a fluorinated aromatic ring and a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-fluoro-3-methylbenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic ring or the hydroxyl groups, potentially leading to the formation of alcohols or alkanes.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenol: Shares the fluorinated aromatic ring but lacks the propane-1,3-diol backbone.

    2-Fluoro-4-methylaniline: Similar in structure but with an amino group directly attached to the aromatic ring.

Uniqueness

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol is unique due to the combination of its fluorinated aromatic ring and propane-1,3-diol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H16FNO2/c1-8-4-9(2-3-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3

InChI Key

NZGJACNDEZXJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(CO)CO)F

Origin of Product

United States

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